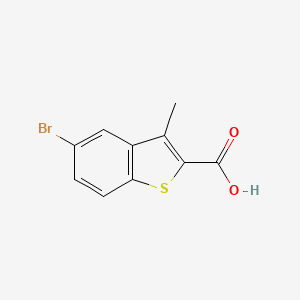

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid

Description

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid (CAS: 884535-19-7) is a halogenated benzothiophene derivative featuring a bromine atom at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. This compound has been utilized in pharmaceutical and materials science research due to its unique electronic and steric properties .

Properties

IUPAC Name |

5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWGMFUNKWVSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82788-31-6 | |

| Record name | 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is , with a molecular weight of approximately 273.13 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzothiophene ring system. This configuration enhances its reactivity and interaction with various biological targets.

Chemistry

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid serves as an important intermediate in organic synthesis. Its bromine atom allows for versatile chemical modifications through various reactions:

- Oxidation : Converting the methyl group to a carboxylic acid.

- Reduction : Potentially removing the bromine atom.

- Substitution : Facilitating nucleophilic substitutions at the bromine or carboxylic acid positions.

Research indicates that this compound possesses significant biological activities, particularly:

- Antimicrobial Properties : It has shown effectiveness against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Activity : In vitro studies reveal that it inhibits cancer cell proliferation across various lines, including breast and lung cancer cells. One study reported an IC50 value of approximately 10 μM against breast cancer cells, indicating potent activity linked to apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A study demonstrated the antimicrobial efficacy of 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values suggesting strong antibacterial properties, potentially useful for developing new antimicrobial agents.

Anticancer Research

In vitro experiments have shown that this compound can significantly inhibit the growth of breast cancer cells by modulating critical signaling pathways such as PI3K/Akt/mTOR. The induction of apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antimicrobial: Targets bacterial cell membranes and disrupts membrane integrity.

Anticancer: Interferes with pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Substituent Variations in Benzothiophene Derivatives

The compound’s structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles:

Halogen Substitution

- 5-Bromo-1-benzothiophene-2-carboxylic acid (CAS: 7312-10-9):

Lacks the methyl group at position 3, reducing steric hindrance and lipophilicity compared to the target compound. This difference may influence binding affinity in biological systems . - Fluorine’s smaller atomic radius may reduce steric bulk compared to bromine .

Functional Group Modifications

- Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate (CAS: 1007879-41-5):

The ethyl ester derivative of the target compound. Esterification increases lipophilicity, making it more suitable for prodrug design or synthetic intermediates .

Heterocyclic Core Variations

- 5-Bromoindole-3-carboxylic acid :

Replaces the benzothiophene core with an indole ring, altering π-π stacking interactions and hydrogen-bonding capacity. Indole derivatives are often prioritized in kinase inhibitor research . - 5-Bromo-4-chlorothiophene-2-carboxylic acid (CAS: 123418-69-9): A simpler thiophene derivative with dual halogenation.

Physicochemical and Functional Properties

Key differences in molecular properties and applications are summarized below:

Biological Activity

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is a brominated aromatic compound belonging to the benzothiophene family, characterized by its unique chemical structure that includes a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. This compound has garnered attention in scientific research due to its potential biological activities , particularly its antimicrobial and anticancer properties .

Chemical Structure and Properties

The molecular formula for 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is , with a molecular weight of approximately 273.13 g/mol. The presence of both bromine and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell lysis and death. This is facilitated by the lipophilic nature of the benzothiophene structure, which allows it to integrate into lipid bilayers.

- Anticancer Activity : It has been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This interference can induce apoptosis (programmed cell death) in cancer cells.

Biological Activity Overview

| Activity Type | Description | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membrane integrity |

| Anticancer | Inhibits cancer cell growth in vitro | Modulation of signaling pathways (e.g., PI3K/Akt/mTOR) |

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid exhibits significant antimicrobial properties against several bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value of approximately 10 μM against breast cancer cells, indicating potent anticancer activity . The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Comparative Analysis : When compared with similar compounds, such as 5-Bromobenzo[b]thiophene-2-carboxylic acid, 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid exhibited enhanced biological activity due to the presence of both the methyl and carboxylic acid groups, which influence its chemical reactivity and interaction with biological targets .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves bromination of 3-methyl-1-benzothiophene-2-carboxylic acid using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeCl₃). Optimization includes controlling reaction temperature (0–25°C) and stoichiometry to minimize side products like di-brominated analogs. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . Yield improvements (typically 60–75%) can be achieved by inert atmosphere conditions (N₂/Ar) to prevent oxidation of the thiophene ring .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>95% target peak area) .

- NMR : Confirm substitution patterns (¹H NMR: δ 7.8–8.2 ppm for aromatic protons adjacent to Br; δ 2.5 ppm for methyl group). ¹³C NMR should show a carbonyl carbon at ~165–170 ppm .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching the molecular weight (257.10 g/mol) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is light-sensitive and prone to decomposition under humid conditions. Store in amber vials at –20°C with desiccants (silica gel). Avoid prolonged exposure to bases or strong oxidizing agents, as the thiophene ring may undergo hydrolysis or oxidation. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position enables Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80–100°C. The methyl group at the 3-position sterically hinders ortho-substitution, directing coupling to the para position relative to the carboxylic acid. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing carboxylic acid group lowers LUMO energy (–1.8 eV), enhancing electrophilicity at the 5-bromo position. Solvent effects (PCM model for DMSO) predict solubility trends, aligning with experimental logP values (~2.5) .

Q. How can structural modifications enhance biological activity in drug discovery contexts?

- Methodological Answer : Derivatize the carboxylic acid to amides or esters to improve membrane permeability. For example, react with ethyl chloroformate to form the ethyl ester, then screen against target enzymes (e.g., kinases or proteases). Compare IC₅₀ values with the parent compound to assess bioavailability improvements. Use X-ray crystallography (if crystals form) to study binding interactions .

Q. What strategies resolve contradictions in spectroscopic data for brominated benzothiophene derivatives?

- Methodological Answer : Conflicting NMR peaks may arise from rotational isomers or residual solvents. Use variable-temperature NMR (25–80°C) to coalesce split signals. For mass spectrometry anomalies (e.g., unexpected adducts), employ high-resolution MS (HRMS-TOF) and compare isotopic patterns (²⁷⁹Br/⁸¹Br ratio) to confirm molecular identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.